Cas no 1294496-95-9 (3-(Aminomethyl)-2,6-dichlorobenzoic acid)

3-(Aminomethyl)-2,6-dichlorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(AMINOMETHYL)-2,6-DICHLOROBENZOIC ACID
- 2,6-dichloro-3-aminomethyl-benzoic acid
- 3-aminomethyl-2,6-dichloro-benzoic acid
- 3-(Aminomethyl)-2,6-dichlorobenzoic acid
-
- MDL: MFCD22690441
- インチ: 1S/C8H7Cl2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,3,11H2,(H,12,13)
- InChIKey: LUCVJNNSEQBUMY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)O)=C(C=CC=1CN)Cl
計算された属性
- せいみつぶんしりょう: 218.9853839 g/mol
- どういたいしつりょう: 218.9853839 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 63.3
- ぶんしりょう: 220.05
3-(Aminomethyl)-2,6-dichlorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3077322-0.5g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 0.5g |
$1783.0 | 2025-03-19 | |
Enamine | EN300-3077322-1.0g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 1.0g |
$1857.0 | 2025-03-19 | |
Enamine | EN300-3077322-2.5g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 2.5g |
$3641.0 | 2025-03-19 | |
Enamine | EN300-3077322-1g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 1g |
$1857.0 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339345-50mg |
3-(Aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 97% | 50mg |
¥42120.00 | 2024-08-09 | |
Alichem | A019100458-1g |
3-(Aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95% | 1g |
723.16 USD | 2021-06-17 | |
Enamine | EN300-3077322-0.05g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 0.05g |
$1560.0 | 2025-03-19 | |
Enamine | EN300-3077322-5.0g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 5.0g |
$5387.0 | 2025-03-19 | |
Enamine | EN300-3077322-0.1g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 95.0% | 0.1g |
$1635.0 | 2025-03-19 | |
Enamine | EN300-3077322-5g |
3-(aminomethyl)-2,6-dichlorobenzoic acid |
1294496-95-9 | 5g |
$5387.0 | 2023-09-05 |
3-(Aminomethyl)-2,6-dichlorobenzoic acid 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
3-(Aminomethyl)-2,6-dichlorobenzoic acidに関する追加情報
Introduction to 3-(Aminomethyl)-2,6-dichlorobenzoic acid (CAS No. 1294496-95-9)
3-(Aminomethyl)-2,6-dichlorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1294496-95-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features a unique structural motif characterized by the presence of two chlorine atoms at the 2- and 6-positions of the benzene ring, coupled with an aminomethyl substituent at the 3-position. Such a structural configuration imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of various biologically active molecules.
The compound’s significance lies in its potential applications as a building block for more complex pharmacophores. The aminomethyl group serves as a versatile handle for further functionalization, enabling the construction of peptidomimetics, heterocyclic frameworks, and other pharmacologically relevant scaffolds. Additionally, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the aromatic system, influencing both solubility and metabolic stability in drug candidates.
In recent years, there has been growing interest in developing novel therapeutic agents that target intricate biological pathways. 3-(Aminomethyl)-2,6-dichlorobenzoic acid has been explored in several research endeavors as a precursor for compounds with potential antimicrobial, anti-inflammatory, and anticancer activities. Its incorporation into designed molecular frameworks allows for fine-tuning of physicochemical properties such as lipophilicity and binding affinity to biological targets. For instance, studies have demonstrated its utility in generating analogs with enhanced selectivity for certain enzyme families involved in metabolic disorders.
One particularly noteworthy application of this compound is in the realm of enzyme inhibition. The structural features of 3-(Aminomethyl)-2,6-dichlorobenzoic acid make it an attractive scaffold for designing inhibitors targeting metalloproteinases and other hydrolases. By leveraging computational chemistry and structure-based drug design strategies, researchers have been able to optimize derivatives of this compound to achieve high potency and selectivity against specific therapeutic targets. Preliminary findings suggest that certain analogs exhibit promising pharmacokinetic profiles in preclinical models.
The synthesis of 3-(Aminomethyl)-2,6-dichlorobenzoic acid itself presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Modern synthetic methodologies often involve multi-step sequences that begin with commercially available benzoic acid derivatives. Key steps typically include chlorination at the desired positions on the aromatic ring followed by nucleophilic substitution to introduce the aminomethyl group. Advances in catalytic processes have enabled more efficient and environmentally benign routes to this compound, aligning with green chemistry principles.
From a biochemical perspective, the reactivity of 3-(Aminomethyl)-2,6-dichlorobenzoic acid is influenced by its ability to participate in hydrogen bonding interactions due to the presence of both an amine hydrogen and a carboxylic acid group. This dual functionality makes it an effective ligand for binding to proteins and nucleic acids. Such interactions are critical for designing molecules that can modulate biological processes at the molecular level. For example, its derivatives have been investigated as potential chelators for metal ions involved in cellular signaling pathways.
The pharmaceutical industry has taken note of these properties, leading to several patents being filed that describe novel applications of 3-(Aminomethyl)-2,6-dichlorobenzoic acid derivatives. These patents often highlight specific modifications that enhance binding affinity or metabolic stability while maintaining biological activity. As drug discovery efforts continue to evolve toward more targeted therapies, compounds like this one are expected to play an increasingly important role in generating next-generation therapeutics.
Moreover, the versatility of 3-(Aminomethyl)-2,6-dichlorobenzoic acid extends beyond pharmaceutical applications into materials science and agrochemical research. Its structural motifs can be incorporated into polymers or surfactants designed for specific industrial uses. In agrochemistry, derivatives of this compound have shown promise as intermediates for developing novel pesticides with improved environmental profiles.
As research progresses, computational tools such as molecular modeling and machine learning are being increasingly employed to accelerate the discovery process involving 3-(Aminomethyl)-2,6-dichlorobenzoic acid derivatives. These tools allow researchers to predictively model interactions between drug candidates and biological targets with high accuracy, thereby reducing experimental trial-and-error approaches. Such innovations are expected to further streamline drug development pipelines.
In conclusion,3-(Aminomethyl)-2,6-dichlorobenzoic acid (CAS No. 1294496-95-9) represents a structurally intriguing compound with broad utility across multiple scientific disciplines. Its unique combination of functional groups makes it a valuable scaffold for designing biologically active molecules with potential therapeutic applications ranging from infectious diseases to chronic conditions affecting metabolic pathways.
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